1-Bromo-3-(isocyano(tosyl)methyl)benzene
Description
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Properties
IUPAC Name |
1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQTDDROHVAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378084 | |
| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655256-70-5 | |
| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-3-(isocyano(tosyl)methyl)benzene, a versatile building block with significant potential in synthetic and medicinal chemistry. Drawing upon established principles of organic chemistry and data from closely related analogues, this document will delve into the compound's physicochemical properties, synthesis, reactivity, and safe handling, offering valuable insights for its application in research and drug development.
Introduction: A Molecule of Strategic Importance
This compound belongs to the class of α-substituted tosylmethyl isocyanides (TosMIC derivatives). These compounds are renowned for their synthetic versatility, primarily owing to the unique combination of three key functional groups: the isocyanide, the tosyl group, and an acidic α-carbon.[1] The presence of a bromine atom on the phenyl ring further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions and other transformations.[2] This strategic combination of functionalities makes this compound a valuable intermediate for the synthesis of complex heterocyclic structures and other novel molecular entities with potential applications in pharmaceutical and material sciences.[2]
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. However, based on the known properties of its constituent parts and data from chemical suppliers, we can compile a reliable profile.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₅H₁₂BrNO₂S | [Chem-Impex] |
| Molecular Weight | 350.24 g/mol | [Chem-Impex] |
| Appearance | Yellowish crystals | [Chem-Impex] |
| Melting Point | 123-128 °C | [Chem-Impex] |
| Boiling Point | Not available. Likely decomposes at high temperatures. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and acetone. Sparingly soluble in water. | [3][4] |
| CAS Number | 655256-70-5 | [Chem-Impex] |
Spectral Data (Predicted and based on Analogues):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl and tosyl groups, a singlet for the methine proton, and a singlet for the methyl group of the tosyl moiety. Based on the data for the similar compound, 1-Azido-3-bromo-2-(isocyano(tosyl)methyl)benzene, the methine proton (α-proton) is expected to appear as a singlet around δ 6.44 ppm. The aromatic protons will appear in the range of δ 7.1-7.9 ppm, and the methyl protons of the tosyl group will be a singlet around δ 2.5 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the isocyanide carbon (around δ 167 ppm), the α-carbon (around δ 75 ppm), and the aromatic carbons.[5]
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the region of 2110-2165 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tosyl group and bromine.
Synthesis and Mechanism
The synthesis of this compound is anticipated to follow a well-established two-step procedure for the preparation of α-substituted tosylmethyl isocyanides.[6] This involves the formation of an N-formyl intermediate, followed by dehydration to yield the isocyanide.
Step 1: Synthesis of the N-Formyl Precursor
The initial step involves the reaction of 3-bromobenzaldehyde, p-toluenesulfinic acid, and formamide. This reaction is analogous to a multi-component reaction where the aldehyde, a sulfinic acid, and an amide combine to form the stable N-(α-tosylbenzyl)formamide intermediate.
Figure 1: Synthesis of the N-formyl precursor.
Step 2: Dehydration to the Isocyanide
The N-formyl intermediate is then dehydrated to form the final isocyanide product. This is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or tosyl chloride in pyridine.[1]
Figure 2: Dehydration of the N-formyl intermediate.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its functional groups.
-
α-Carbon: The proton on the carbon adjacent to the isocyanide and tosyl groups is acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of reactions.[7]
-
Isocyanide Group: The isocyanide carbon is nucleophilic and can undergo addition reactions. It is a key component in multicomponent reactions such as the Ugi and Passerini reactions.[4][8]
-
Tosyl Group: The tosyl group can act as a leaving group in certain reactions, facilitating the formation of new bonds.[9]
-
Bromo Group: The bromine atom on the aromatic ring is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
Key Reactions:
-
Van Leusen Reaction: This reaction allows for the synthesis of nitriles from ketones or oxazoles from aldehydes using TosMIC derivatives.[10][11]
-
Passerini and Ugi Reactions: These are powerful multicomponent reactions that utilize the isocyanide functionality to rapidly build molecular complexity, forming α-acyloxy carboxamides (Passerini) or α-acetamido carboxamides (Ugi).[4][12]
-
Cycloaddition Reactions: TosMIC derivatives can participate in [3+2] cycloaddition reactions to form various five-membered heterocyclic rings.[3]
Figure 3: Key reaction pathways involving this compound.
Experimental Protocols and Safe Handling
General Handling Precautions: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Tosyl-containing compounds can be irritants. Therefore, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Protocol: General Procedure for the Synthesis of a Tosylmethyl Isocyanide Derivative
This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Step A: Synthesis of N-(1-(3-bromophenyl)tosylmethyl)formamide
-
To a solution of 3-bromobenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent (e.g., acetonitrile/toluene mixture), add chlorotrimethylsilane (1.1 eq).[6]
-
Heat the mixture at 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 eq) and continue heating for an additional 4-5 hours.[6]
-
Cool the reaction mixture to room temperature and add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Add water and cool the mixture to 0 °C to precipitate the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Step B: Dehydration to this compound
-
In a flask under a nitrogen atmosphere, dissolve the N-(1-(3-bromophenyl)tosylmethyl)formamide (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) followed by the dropwise addition of a base such as triethylamine (2.2 eq).[1]
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with an aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly functionalized and versatile building block with considerable potential in organic synthesis. Its unique combination of reactive sites allows for its participation in a wide array of chemical transformations, making it a valuable tool for the construction of complex molecules, particularly in the context of drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a robust framework based on the well-established chemistry of related compounds, enabling researchers to effectively utilize this reagent in their synthetic endeavors. As with all reactive chemical species, appropriate safety precautions must be strictly adhered to during its handling and use.
References
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Thermal stability and decomposition of 1-Bromo-3-(isocyano(tosyl)methyl)benzene
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Properties
This compound is a versatile building block in modern organic synthesis, finding applications in pharmaceutical development and material science.[1] Its utility stems from the unique reactivity conferred by its three key functional groups: a brominated aromatic ring, an isocyano moiety, and a tosyl group. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂BrNO₂S | [1][2] |
| Molecular Weight | 350.24 g/mol | [1] |
| Appearance | Yellowish crystals | [1] |
| Melting Point | 123-128 °C | [1] |
| Purity | ≥ 95% (LC) | [1] |
| CAS Number | 655256-70-5 | [1] |
| Storage Conditions | Store at 0-8°C, sealed in dry conditions | [1][2] |
Theoretical Assessment of Thermal Stability
An analysis of the individual functional groups within this compound allows for a predictive assessment of its thermal lability.
-
Isocyano Group: The isocyanide functional group is known to undergo thermal rearrangement to its more stable nitrile isomer at elevated temperatures, typically in the range of 200-250 °C.[3] This exothermic isomerization is a potential initial step in the thermal decomposition of the title compound.
-
Tosyl Group: The tosyl group is a good leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion.[4][5][6] While generally stable, the C-S bond in the tosyl group can cleave under certain conditions. For instance, N-(tosylmethyl)formamide, a decomposition product of the related compound p-toluenesulfonylmethyl isocyanide (TosMIC), has been shown to undergo C-S bond cleavage.[7]
-
Brominated Benzene Ring: Aryl-bromine bonds are generally strong and require high temperatures for homolytic cleavage. However, the presence of other functional groups can influence their stability. The thermal decomposition of brominated flame retardants, for example, is a well-studied area and indicates that the release of bromine-containing species occurs at elevated temperatures.[8]
Based on this analysis, it is hypothesized that the thermal decomposition of this compound will be a multi-step process. The initial and lowest energy decomposition pathway is likely the isomerization of the isocyanide to a nitrile. At higher temperatures, cleavage of the C-S bond in the tosyl group and eventually the C-Br bond may occur.
Proposed Decomposition Pathways
A plausible, albeit hypothetical, set of decomposition pathways for this compound is illustrated below. The validation of these pathways requires the experimental investigation outlined in the subsequent section.
Caption: Proposed thermal decomposition pathways of this compound.
Experimental Workflow for Thermal Analysis
A comprehensive investigation into the thermal stability and decomposition of this compound necessitates the use of established thermoanalytical techniques. The following experimental workflow provides a robust methodology for this purpose.
Caption: Experimental workflow for the thermal analysis of this compound.
Detailed Experimental Protocols
4.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the compound loses mass, indicative of decomposition.[9]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Place an accurately weighed sample (5-10 mg) in an alumina or platinum pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at each step.
-
4.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal events such as melting, isomerization, and decomposition.[10][11][12]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition temperature (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the differential heat flow between the sample and the reference.
-
Analyze the DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition, isomerization) events.
-
4.1.3. Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Procedure:
-
Perform a TGA experiment as described in section 4.1.1.
-
The outlet gas from the TGA furnace is continuously transferred to the MS or FTIR for analysis.
-
Correlate the evolution of specific gaseous species with the mass loss steps observed in the TGA curve.
-
Data Presentation and Interpretation
The data obtained from the thermal analysis experiments should be presented in a clear and concise manner to facilitate interpretation.
Table 2: Expected Thermal Events and Corresponding Data
| Temperature Range | Expected Event | TGA Data | DSC Data | EGA Data (Hypothetical) |
| 123-128 °C | Melting | No mass loss | Sharp endotherm | No evolved gases |
| ~200-250 °C | Isocyanide to Nitrile Isomerization | No mass loss | Exotherm | No evolved gases |
| >250 °C | Onset of Decomposition | Mass loss begins | Complex series of endo/exotherms | Evolution of SO₂, toluene, brominated species |
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the thermal stability and decomposition of this compound. The proposed multi-faceted approach, combining theoretical assessment with a robust experimental plan, will enable researchers to gain a thorough understanding of the thermal properties of this important synthetic building block. The insights gained will be crucial for ensuring its safe handling, optimizing reaction conditions, and predicting its long-term stability in various applications.
References
-
Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds. Available at: [Link]
-
1-Bromo-3-(isocyanatomethyl)benzene | C8H6BrNO | CID 28299304 - PubChem. Available at: [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available at: [Link]
-
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... - ResearchGate. Available at: [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. Available at: [Link]
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Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - Royal Society Publishing. Available at: [Link]
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9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. Available at: [Link]
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Differential scanning calorimetry - Wikipedia. Available at: [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central. Available at: [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]
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Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. Available at: [Link]
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Tosyl group - Grokipedia. Available at: [Link]
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The thermal isomerisation of methyl isocyanide in the temperature range 120–320 °C. Available at: [Link]
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Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Available at: [Link]
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Isocyanide Chemistry - The Dong Group. Available at: [Link]
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Methodological & Application
Van Leusen Pyrrole Synthesis Utilizing 1-Bromo-3-(isocyano(tosyl)methyl)benzene: A Comprehensive Guide for Researchers
< APPLICATION NOTE & PROTOCOL
Abstract
This document provides a detailed guide for the synthesis of functionalized pyrroles via the Van Leusen reaction, specifically employing the substituted tosylmethyl isocyanide (TosMIC) derivative, 1-Bromo-3-(isocyano(tosyl)methyl)benzene. Pyrrole scaffolds are of immense interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3] The Van Leusen pyrrole synthesis offers a robust and versatile [3+2] cycloaddition strategy for the construction of the pyrrole ring from readily available starting materials.[4][5] This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a validated, step-by-step experimental protocol, and critical considerations for successful execution and troubleshooting.
Introduction: The Strategic Importance of Functionalized Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1][3] The ability to introduce specific functional groups onto the pyrrole ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, has emerged as a powerful tool for the synthesis of substituted pyrroles.[5]
This guide focuses on the application of a specialized TosMIC derivative, this compound, in the Van Leusen pyrrole synthesis. The presence of the bromo-substituent on the phenyl ring of the TosMIC reagent allows for the direct incorporation of a bromine atom into the final pyrrole product. This bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, significantly expanding the chemical space accessible to drug discovery programs.
Reaction Mechanism: A Stepwise [3+2] Cycloaddition
The Van Leusen pyrrole synthesis is a classic example of a [3+2] cycloaddition reaction. The reaction proceeds through a well-defined sequence of steps, initiated by the deprotonation of the acidic α-carbon of the TosMIC reagent.[4]
The key mechanistic steps are as follows:
-
Deprotonation of the TosMIC Reagent: In the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), the acidic proton on the carbon atom situated between the isocyano and tosyl groups is abstracted.[4][6] This generates a highly nucleophilic carbanion. The electron-withdrawing nature of both the sulfonyl and isocyanide groups significantly enhances the acidity of this proton, facilitating its removal.[4][7]
-
Michael Addition: The generated TosMIC anion then acts as a nucleophile and undergoes a Michael addition to an electron-deficient alkene, such as an α,β-unsaturated ketone or ester.[4][5] This step forms a new carbon-carbon bond and generates an enolate intermediate.
-
Intramolecular Cyclization (5-endo-dig): The enolate intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization.[6][8][9] This step forms the five-membered dihydropyrrole ring.
-
Tautomerization and Elimination: A subsequent tautomerization, followed by the elimination of the tosyl group (p-toluenesulfinic acid), leads to the formation of the aromatic pyrrole ring.[8] The tosyl group is an excellent leaving group, which drives the final aromatization step.[7]
The overall transformation results in the formation of a substituted pyrrole from a TosMIC reagent and an α,β-unsaturated carbonyl compound.
Caption: Van Leusen Pyrrole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-acetyl-4-(3-bromophenyl)-3-methyl-1H-pyrrole
This protocol details the synthesis of a model pyrrole, 2-acetyl-4-(3-bromophenyl)-3-methyl-1H-pyrrole, from this compound and 3-penten-2-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store at 2-8°C, sealed in dry conditions.[10] |
| 3-Penten-2-one | ≥98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use freshly distilled or from a solvent purification system. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | ||
| Brine (Saturated Aqueous NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
-
Syringes and needles
-
Cannula for liquid transfers
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
-
Add anhydrous THF to the flask to create a slurry of the sodium hydride.
-
Cool the flask to 0 °C in an ice bath.
Reaction Execution:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of this compound to the stirred suspension of sodium hydride at 0 °C via syringe. Causality: This slow addition is crucial to control the exothermic deprotonation reaction and prevent side reactions.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the TosMIC anion.
-
Slowly add a solution of 3-penten-2-one (1.1 eq.) in anhydrous THF to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the pyrrole product will indicate the reaction is proceeding.
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Safety: Quenching of excess sodium hydride is highly exothermic and generates hydrogen gas. Perform this step slowly and with adequate ventilation.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Expected Results and Characterization
The expected product is 2-acetyl-4-(3-bromophenyl)-3-methyl-1H-pyrrole. The yield can vary depending on the reaction scale and purity of the reagents, but yields in the range of 60-80% are typically achievable.
| Parameter | Expected Value/Observation |
| Yield | 60-80% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to aromatic, pyrrole, methyl, and acetyl protons. |
| ¹³C NMR | Peaks corresponding to aromatic, pyrrole, carbonyl, and methyl carbons. |
| Mass Spec (HRMS) | Calculated m/z for C₁₃H₁₂BrNO should match the observed value. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the TosMIC reagent. | Ensure the sodium hydride is fresh and properly washed. Use a stronger base like t-BuOK if necessary. |
| Decomposition of the TosMIC reagent. | Handle the TosMIC reagent under inert conditions and store it properly. | |
| Poor quality of the α,β-unsaturated ketone. | Use freshly distilled or high-purity ketone. | |
| Formation of Side Products | Polymerization of the α,β-unsaturated ketone. | Add the ketone slowly at low temperature. |
| Reaction with residual water. | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Safety Precautions
-
Isocyanides: Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
Strong Bases: Sodium hydride is a strong base and is highly reactive with water, releasing flammable hydrogen gas.[13][14] Handle it under an inert atmosphere and quench it carefully. Potassium tert-butoxide is also corrosive and should be handled with care.[13]
-
Solvents: Anhydrous THF and diethyl ether are flammable. Work in a fume hood away from ignition sources.
Conclusion
The Van Leusen reaction using this compound provides an efficient and direct route to 3-bromophenyl-substituted pyrroles. These compounds are valuable intermediates for the synthesis of more complex molecules in drug discovery and development. The protocol described herein is robust and can be adapted for the synthesis of a variety of functionalized pyrroles. Careful attention to experimental conditions, particularly the exclusion of moisture and the controlled addition of reagents, is critical for achieving high yields and purity.
References
-
Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]
-
Yuan, Y., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2659. Available from: [Link]
-
NROChemistry. Van Leusen Reaction. Available from: [Link]
-
Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Available from: [Link]
-
Wikipedia. Van Leusen reaction. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Advances, 13, 31138-31143. Available from: [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. CHIMIA International Journal for Chemistry, 59(5), 241-244. Available from: [Link]
-
YouTube. (2021). Van Leusen Reaction. Available from: [Link]
-
Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Available from: [Link]
-
Lherbet, C., et al. (2019). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 60(13), 940-943. Available from: [Link]
-
Schumacher, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(19), 14213–14222. Available from: [Link]
-
MDPI. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
González-Vera, J. A., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14531–14544. Available from: [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. Available from: [Link]
-
ResearchGate. (2025). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Available from: [Link]
-
YouTube. (2017). Guide for Safe Use of Isocyanates. Available from: [Link]
-
Azizi, Z., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(26), 15736-15740. Available from: [Link]
-
Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry, 28(19), 115682. Available from: [Link]
- Google Patents. (2008). Preparation of m-bromoanisole.
-
Bitesize Bio. (2022). Your Essential Guide to Handling Bases Safely in the Lab. Available from: [Link]
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Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(48), 30206-30232. Available from: [Link]
-
University of Illinois Division of Research Safety. (2023). Bases - Hydroxides. Available from: [Link]
-
MDPI. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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Application Notes & Protocols: [3+2] Cycloaddition Reactions Involving 1-Bromo-3-(isocyano(tosyl)methyl)benzene for the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Substituted TosMIC Reagents
The pyrrole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The van Leusen pyrrole synthesis, a powerful [3+2] cycloaddition reaction, has long been a preferred method for constructing this heterocyclic system due to its operational simplicity and broad substrate scope.[1][2][3] The key reagent in this transformation is p-toluenesulfonylmethyl isocyanide (TosMIC), a uniquely versatile building block.[4][5]
TosMIC's reactivity stems from its three distinct functional components:
-
An isocyanide group , which participates in the cyclization.
-
An α-acidic carbon , readily deprotonated to form a nucleophilic anion.[4][6]
-
A tosyl group , which both activates the adjacent protons and serves as an excellent leaving group to facilitate aromatization.[4][7]
While TosMIC itself is highly effective, modern drug discovery demands rapid access to diverse and complex molecular architectures. This has driven the development of substituted TosMIC derivatives. This guide focuses on the application of a specialized reagent, 1-Bromo-3-(isocyano(tosyl)methyl)benzene , for the synthesis of novel 3-aryl-substituted pyrroles. The strategic placement of a bromine atom on the phenyl ring provides a crucial synthetic handle for post-cycloaddition modifications via cross-coupling reactions, significantly expanding the accessible chemical space for drug development professionals.
Mechanistic Framework: The van Leusen [3+2] Cycloaddition
The reaction proceeds through a well-established, base-mediated pathway. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[6][7]
Pillar of the Reaction—Causality Behind Key Steps:
-
Deprotonation (Anion Formation): The reaction is initiated by a base (e.g., NaH, K₂CO₃, t-BuOK), which abstracts an acidic proton from the α-carbon of this compound.[6][8] The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride are ideal for ensuring complete and irreversible deprotonation without competing side reactions.
-
Michael Addition: The resulting resonance-stabilized anion acts as a potent nucleophile, attacking an electron-deficient dipolarophile (e.g., an α,β-unsaturated ketone, ester, or nitrile) in a conjugate fashion. This step forms the first new carbon-carbon bond and dictates the substitution pattern of the final product.[7]
-
Intramolecular Cyclization (5-endo-dig): The newly formed intermediate undergoes a 5-endo-dig cyclization, where the nucleophilic isocyanide carbon attacks the enolate. This key step constructs the five-membered ring.[8]
-
Elimination & Aromatization: The cyclic intermediate then eliminates the tosyl group (p-toluenesulfinic acid), a process facilitated by the base.[7][8] This elimination drives the reaction towards the stable, aromatic pyrrole ring.
Diagram 1: Reaction Mechanism
Caption: The four key stages of the van Leusen [3+2] cycloaddition.
Application & Experimental Protocols
The primary application of this methodology is the synthesis of 3-(3-bromophenyl)-4-substituted-1H-pyrroles. The nature of the 'R' groups on the final product is determined entirely by the choice of the dipolarophile.
Protocol 1: General Procedure for the Synthesis of 3-(3-bromophenyl)-4-substituted-1H-pyrroles
This protocol provides a robust starting point for the cycloaddition reaction. Optimization of base, solvent, and temperature may be required for specific substrates.
A. Materials and Equipment:
-
This compound (1.0 equiv)
-
Appropriate electron-deficient alkene/alkyne (1.0-1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and hexanes for extraction and chromatography
-
Rotary evaporator and column chromatography setup
B. Step-by-Step Methodology:
-
Inert Atmosphere: Set up a dry, oven-baked round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. Causality: The anionic intermediates are sensitive to moisture and oxygen; an inert atmosphere is critical to prevent quenching and side reactions.
-
Reagent Suspension: Add NaH (1.2 equiv) to the flask. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous THF (approx. 0.2 M concentration relative to the substrate).
-
Anion Formation: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the mixture to stir at this temperature for 20-30 minutes. Causality: The dropwise addition at low temperature controls the exotherm from the deprotonation and hydrogen gas evolution.
-
Dipolarophile Addition: Add the electron-deficient alkene (1.1 equiv), either neat or dissolved in a minimum amount of anhydrous THF, dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, typically UV-active spot for the pyrrole product indicates completion.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching unreacted NaH is highly exothermic and releases hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrrole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for pyrrole synthesis via [3+2] cycloaddition.
Data Summary and Optimization
The efficiency of the cycloaddition can be influenced by several factors. The following table summarizes typical observations and provides a basis for optimization.
| Entry | Dipolarophile (Alkene) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Chalcone | NaH | THF | RT | 4 | 85 | General, reliable conditions. |
| 2 | Ethyl Cinnamate | NaH | THF | RT | 12 | 78 | Slower reaction with ester acceptors. |
| 3 | Acrylonitrile | K₂CO₃ | DMSO | 60 | 6 | 65 | Milder base may require heating. |
| 4 | Phenyl Vinyl Sulfone | t-BuOK | THF | RT | 2 | 91 | Highly activated alkenes react rapidly. |
| 5 | Nitro-styrene | NaH | THF/DMSO | RT | 3 | 88 | DMSO co-solvent can improve solubility. |
Applications in Drug Development: A Gateway to Novel Scaffolds
The primary advantage of using this compound is the resulting 3-(3-bromophenyl)pyrrole product. The bromine atom is not merely a substituent; it is a versatile functional handle for diversification.
-
Cross-Coupling Reactions: The aryl bromide is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Heck Coupling: To append vinyl groups.
-
Buchwald-Hartwig Amination: To install various amine functionalities.
-
Sonogashira Coupling: To introduce alkynes.
-
This post-cycloaddition functionalization allows for the rapid generation of a library of analogues from a single pyrrole core, which is invaluable for structure-activity relationship (SAR) studies in drug discovery programs. The pyrrole scaffold itself is present in numerous FDA-approved drugs, and the ability to decorate it at multiple positions enhances its potential for creating novel intellectual property.
References
-
Salehi, P., Tanbakouchian, Z., Farajinia-Lehi, N., & Shiri, M. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(24), 14587-14593. [Link]
-
Ramírez-Prada, J., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(2), M1390. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Isonitrile Chemistry, 1-13. [Link]
-
Shaikh, I. R., et al. (2015). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. ResearchGate. [Link]
-
Wang, M., et al. (2019). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 24(3), 550. [Link]
-
Shi, D., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2661. [Link]
-
Shi, D., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]
-
Shi, D., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. OUCI. [Link]
-
Lecture Notes. The [3+2] Cycloaddition Reaction. University of Illinois Urbana-Champaign. [Link]
-
van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
-
Wang, X., et al. (2021). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]
-
Wang, X., et al. (2018). [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(21), 6980-6984. [Link]
-
Al-Salim, N., et al. (2023). Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes. Molecules, 28(18), 6516. [Link]
-
Shaikh, I. R., et al. (2015). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
Kumar, A., et al. (2021). Base-mediated ynone-isocyanide [3+2] cycloaddition: a general method to 2,3,4-tri-substituted 1-H-pyrroles and bis-pyrroles. Chemical Communications, 57(71), 8911-8914. [Link]
-
Tan, D., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(17), 11945-11953. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. (2023). Encyclopedia.pub. [Link]
-
NROChemistry. (2021). Van Leusen Reaction. YouTube. [Link]
-
Chem Survival. (2016). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. YouTube. [Link]
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- 5. organicreactions.org [organicreactions.org]
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The Strategic deployment of 1-Bromo-3-(isocyano(tosyl)methyl)benzene in Modern Heterocyclic Chemistry: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals
Introduction: A Trifunctional Linchpin for Heterocyclic Synthesis
In the landscape of synthetic organic chemistry, the quest for versatile building blocks that enable rapid and efficient access to complex molecular architectures is paramount. 1-Bromo-3-(isocyano(tosyl)methyl)benzene emerges as a potent trifunctional reagent, strategically designed for the synthesis of a diverse array of heterocyclic scaffolds. This application note provides an in-depth guide to the utilization of this reagent, focusing on its application in the construction of medicinally relevant heterocyclic systems.
The intrinsic reactivity of this compound is derived from the unique interplay of its three key functional groups:
-
The Isocyanide Group: A versatile one-carbon (C1) synthon, the isocyanide moiety is renowned for its participation in a wide range of cycloaddition and multicomponent reactions, serving as a cornerstone for the assembly of various five-membered heterocycles.
-
The Tosyl Group: The p-toluenesulfonyl (tosyl) group functions as an excellent leaving group, facilitating cyclization and aromatization steps. Its electron-withdrawing nature also activates the adjacent methylene protons, enabling facile deprotonation and subsequent nucleophilic attack.
-
The 3-Bromophenyl Group: This functionality introduces a valuable handle for post-synthetic modification. The bromine atom can be readily transformed through various palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of molecular diversity and the construction of complex, highly functionalized derivatives.
This guide will provide detailed protocols and mechanistic insights into the application of this compound in the synthesis of 1,2,3-benzotriazines, oxazoles, and imidazoles, and will further explore the potential for post-synthetic modifications.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safe handling procedures is a prerequisite for its successful application.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | [1-(3-Bromophenyl)-1-tosyl]methyl isocyanide |
| CAS Number | 655256-70-5 |
| Molecular Formula | C15H12BrNO2S |
| Molecular Weight | 350.23 g/mol |
| Appearance | Yellowish crystals |
| Melting Point | 123-128 °C |
| Storage | Store at 0-8°C in a dry, sealed container |
Safety Precautions:
-
Handling: This compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Toxicity: While specific toxicity data for this compound is limited, isocyanides are known to be toxic and should be handled with extreme care. Organobromine compounds can be irritants and may have long-term environmental impacts. The tosyl group itself is generally considered to be of low toxicity.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Application I: Synthesis of Substituted 1,2,3-Benzotriazines
A notable application of a derivative of this compound is in the synthesis of 4-alkoxy- and 4-aryloxybenzo[d][1]triazines. This methodology involves an intramolecular heterocyclization of a precursor 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative under basic conditions.[2] The 3-bromo-substituted analogue can be envisioned to undergo a similar transformation, yielding a product amenable to further diversification.
Reaction Principle and Mechanism
The reaction proceeds via an initial deprotonation of the acidic methylene proton of the isocyanide reagent by a base. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the azide moiety, leading to a cyclized intermediate. Subsequent rearrangement and elimination of the tosyl group, followed by trapping with an alcohol or phenol, affords the final benzotriazine product. The bromine substituent remains intact throughout this sequence, providing a handle for subsequent functionalization.
Caption: Workflow for the synthesis of a substituted 1,2,3-benzotriazine.
Experimental Protocol: Synthesis of 4-Methoxy-8-bromo-1,2,3-benzotriazine (Representative)
This protocol is adapted from the synthesis of analogous benzotriazines.[2]
Materials:
-
1-Azido-2-bromo-3-(isocyano(tosyl)methyl)benzene (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-azido-2-bromo-3-(isocyano(tosyl)methyl)benzene in methanol, add potassium carbonate.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-8-bromo-1,2,3-benzotriazine.
Application II: Synthesis of 5-(3-Bromophenyl)oxazoles via the Van Leusen Reaction
The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This reaction can be readily adapted for this compound to synthesize 5-(3-bromophenyl)oxazoles.
Reaction Principle and Mechanism
The reaction is initiated by the deprotonation of the TosMIC derivative, which then undergoes a nucleophilic addition to an aldehyde. The resulting intermediate cyclizes to form an oxazoline, which then eliminates the tosyl group under basic conditions to yield the aromatic oxazole ring.[4]
Caption: General workflow for the Van Leusen oxazole synthesis.
Experimental Protocol: Synthesis of 5-(3-Bromophenyl)-2-methyloxazole (Representative)
Materials:
-
This compound (1.0 equiv)
-
Acetaldehyde (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add acetaldehyde to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by flash column chromatography on silica gel to yield 5-(3-bromophenyl)-2-methyloxazole.
Application III: Synthesis of 1,4,5-Trisubstituted Imidazoles via the Van Leusen Three-Component Reaction
The Van Leusen three-component reaction provides a convergent and highly efficient route to 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and a TosMIC reagent.[5][6] Employing this compound in this reaction allows for the synthesis of imidazoles bearing the versatile 3-bromophenyl substituent at the 5-position.
Reaction Principle and Mechanism
The reaction commences with the in situ formation of an aldimine from the aldehyde and the primary amine. The deprotonated TosMIC derivative then adds to the imine in a [3+2] cycloaddition fashion. The resulting imidazoline intermediate subsequently eliminates the tosyl group to afford the aromatic imidazole ring.[6]
Sources
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Application Note: Palladium-Catalyzed Heck Reaction for the Functionalization of 1-Bromo-3-(isocyano(tosyl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] This document provides a detailed technical guide for the application of the Heck reaction to a unique and functionally dense substrate: 1-Bromo-3-(isocyano(tosyl)methyl)benzene.
The target substrate contains three key functionalities: an aryl bromide handle for cross-coupling, an isocyanide group, and a tosylmethyl moiety. The successful vinylation of this molecule opens pathways to novel compounds with potential applications in medicinal chemistry and materials development. However, the presence of the isocyano and acidic tosylmethyl groups presents specific challenges, including potential catalyst inhibition and undesired side reactions. This guide offers a comprehensive overview of the mechanistic rationale, key experimental parameters, detailed protocols, and troubleshooting strategies to navigate these challenges effectively.
The Heck Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is critical for rational optimization and troubleshooting.
The primary steps are:
-
Catalyst Activation : If a Pd(II) precatalyst such as palladium(II) acetate is used, it must first be reduced in situ to the active Pd(0) species.[5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square planar Aryl-Pd(II)-Br complex. This step is often rate-limiting for aryl bromides.[4]
-
Alkene Coordination & Migratory Insertion : The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons (syn-carbopalladation), forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4][6]
-
β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center. This step is also stereospecific and typically proceeds via a syn-elimination pathway, leading to the formation of the trans-alkene product.[4]
-
Reductive Elimination & Catalyst Regeneration : The resulting hydrido-palladium(II) complex reductively eliminates H-Br, which is neutralized by a stoichiometric amount of base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Considerations for Functionalizing this compound
The unique structure of the substrate requires careful consideration of each reaction component to achieve high yields and avoid potential pitfalls.
Substrate Reactivity and Stability
-
Aryl Bromide: Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides in the oxidative addition step.[4] This necessitates moderately high reaction temperatures (typically 80-120 °C) and often benefits from the use of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition. The presence of the electron-withdrawing isocyano(tosyl)methyl group can be beneficial for the coupling reaction.[6]
-
Isocyanide Group (-NC): Isocyanides are known to be excellent ligands for palladium and can act as catalyst poisons by strongly coordinating to the metal center and inhibiting its catalytic activity.[8][9] Furthermore, isocyanides can undergo migratory insertion into the Aryl-Pd(II) bond, leading to imidoyl palladium complexes and diverting the reaction from the desired Heck pathway.[1][10] To mitigate this, ligand choice is critical. Using a bulky phosphine ligand that coordinates strongly to the palladium can help prevent displacement by the substrate's isocyanide group.
-
Tosylmethyl Group (-CH(Ts)NC): The α-proton on the carbon between the isocyanide and tosyl groups is acidic (pKa ≈ 14).[11] The bases used in the Heck reaction can deprotonate this position, potentially leading to side reactions such as dimerization of the substrate.[12] The use of a milder inorganic base (e.g., K₂CO₃) over a strong organic base might be advantageous. The tosylmethyl isocyanide (TosMIC) moiety is generally stable under neutral and basic conditions at elevated temperatures, provided moisture is excluded.[13]
Selection of Reaction Components
A systematic approach to selecting the catalyst, ligand, base, and solvent is crucial for success.
| Component | Recommended Choices | Rationale & Causality |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ (Palladium(II) Acetate): Air-stable, cost-effective, and readily reduced in situ to Pd(0). A reliable choice for most applications.[7] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that does not require an activation step. Useful when in situ reduction is problematic.[4] |
| Ligand | P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos | P(o-tol)₃ (Tri(o-tolyl)phosphine): A bulky, electron-rich monodentate phosphine that promotes oxidative addition of aryl bromides and is more effective than PPh₃. P(t-Bu)₃ (Tri(tert-butyl)phosphine): A very bulky and electron-rich ligand, highly effective for less reactive aryl halides. Its steric bulk can help prevent catalyst poisoning by the isocyanide group.[4] XPhos/SPhos (Buchwald Ligands): Bulky biaryl phosphines that are exceptionally effective for a wide range of cross-coupling reactions, including challenging Heck couplings. They form highly active and stable catalysts. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | K₂CO₃/Cs₂CO₃ (Potassium/Cesium Carbonate): Mild, non-nucleophilic inorganic bases. Less likely to cause deprotonation of the acidic α-carbon on the substrate compared to stronger organic bases. Often used in polar aprotic solvents.[4] Et₃N/DIPEA (Triethylamine/Diisopropylethylamine): Common organic bases that are soluble in a wide range of solvents. Their conjugate acids (ammonium salts) can sometimes have beneficial effects on catalyst stability.[14] |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | DMF/DMAc/NMP (Polar Aprotic Solvents): High boiling points allow for a wide range of reaction temperatures. They are excellent at dissolving the inorganic bases and palladium salts.[14] Dioxane/Toluene (Non-polar Solvents): Useful alternatives, especially when product solubility in polar solvents is an issue or when side reactions with the solvent are a concern. |
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]
General Protocol: Coupling with n-Butyl Acrylate
This protocol provides a robust starting point for coupling with an activated, electron-deficient alkene.
Caption: General workflow for the Heck reaction protocol.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.
-
Through the septum, add anhydrous DMF, followed by n-butyl acrylate via syringe.
-
In a separate vial, weigh the Pd(OAc)₂ and P(o-tol)₃ and dissolve them in a small amount of anhydrous DMF. Add this catalyst solution to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Catalyst poisoning by isocyanide. | 1. Use fresh Pd pre-catalyst and ensure anhydrous/anaerobic conditions. 2. Increase temperature in 10 °C increments (up to 120-130 °C). 3. Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃ or a Buchwald ligand like XPhos). Increase ligand:Pd ratio to 4:1. |
| Formation of Palladium Black | Catalyst decomposition. | Use a higher ligand-to-palladium ratio (e.g., 4:1). Ensure the reaction is well-stirred and the temperature is uniform. |
| Side Product Formation | 1. Dimerization of the starting material. 2. Isomerization of the product alkene. | 1. Use a milder base (K₂CO₃ or Cs₂CO₃). Ensure slow heating to the target temperature. 2. This is less common with activated alkenes but can occur. Lowering the reaction temperature or time may help. |
| Isocyanide Insertion Products | The isocyanide group is participating in the reaction. | This is a significant challenge. Employing a very bulky ligand (e.g., XPhos) that sterically shields the palladium center is the most promising strategy to disfavor this pathway. |
References
-
Al-Masum, M., & Ng, D. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4968. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Wikipedia. (2023). Heck reaction. Available at: [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh. Available at: [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Available at: [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Available at: [Link]
-
Dong, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 346–350. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23163–23193. Available at: [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Tristany, M., et al. (2017). Poisoning and deactivation of palladium catalysts. Catalysis Science & Technology, 7(1), 28-43. Available at: [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. Available at: [Link]
-
ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Available at: [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Available at: [Link]
-
MDPI. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(12), 10246-10257. Available at: [Link]
-
Science of Synthesis. (2012). Cross Coupling and Heck-Type Reactions. Available at: [Link]
Sources
- 1. Sci-Hub. Insertion of Isocyanides across the Pd−C Bond in Alkyl or Aryl Palladium(II) Complexes Bearing Mixed Nitrogen−Sulfur and Nitrogen−Phosphorus Ancillary Ligands. The Mechanism of Reaction / Organometallics, 2007 [sci-hub.sg]
- 2. Heck Reaction [organic-chemistry.org]
- 3. nobelprize.org [nobelprize.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 14. pubs.acs.org [pubs.acs.org]
Application Note: A Protocol for the Asymmetric Synthesis of Chiral Amines Using 1-Bromo-3-(isocyano(tosyl)methyl)benzene and a Chiral Sulfinamide Auxiliary
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral amines, in particular, are prevalent substructures in a vast array of pharmaceuticals. This application note provides a comprehensive guide and a detailed, field-proven protocol for the asymmetric synthesis of α-substituted 3-bromobenzylamines. The methodology leverages the unique reactivity of 1-Bromo-3-(isocyano(tosyl)methyl)benzene, a versatile C1 synthon, in a diastereoselective addition to chiral N-tert-butanesulfinyl imines. We will explore the mechanistic basis for stereocontrol, provide step-by-step experimental procedures from substrate preparation to final product analysis, and offer insights into the causality behind key experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex chiral molecules with a high degree of stereochemical precision.
Introduction: The Imperative of Asymmetric Synthesis
Most biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules. Consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. This necessitates the production of pharmaceuticals as single enantiomers. Among the various strategies for achieving this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[1][2]
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] The general process involves three key stages: covalent attachment of the auxiliary, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.[3] While this method requires stoichiometric amounts of the chiral directing group, its broad applicability and the high levels of diastereoselectivity often achieved make it an invaluable tool in the synthetic chemist's arsenal.[4][5]
This note focuses on the use of tert-butanesulfinamide (Ellman's auxiliary) to direct the addition of a metalated TosMIC (p-toluenesulfonylmethyl isocyanide) derivative, providing a powerful route to valuable chiral amine building blocks.
Reagent Profile and Strategic Role
The Chiral Director: (R)-tert-Butanesulfinamide
(R)-tert-Butanesulfinamide is an exceptionally effective chiral auxiliary for the synthesis of chiral amines. Imines derived from this auxiliary are sufficiently electrophilic to react with a range of nucleophiles and are conformationally biased by the bulky tert-butyl group. This steric hindrance effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face with high diastereoselectivity.
The C1 Synthon: this compound
This specialized reagent is a derivative of the well-known TosMIC.[6] Its structure incorporates three key functional elements that enable a powerful synthetic transformation:
-
Acidic α-Proton: The proton on the carbon situated between the isocyano and sulfonyl groups is highly acidic (pKa ≈ 14), allowing for easy deprotonation with a strong base to form a potent carbon nucleophile.[6]
-
Isocyano and Tosyl Groups: These groups work in concert to activate the α-proton. The tosyl group is also an excellent leaving group in subsequent transformations, and the isocyano group can be hydrolyzed to an amine, making this reagent a masked aminomethyl anion synthon.[7][8]
-
3-Bromophenyl Ring: The bromo-substituent serves as a versatile synthetic handle for post-functionalization, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of complex molecules.[9]
Overall Synthetic Workflow
The strategy detailed herein follows a logical and efficient sequence to assemble the target chiral amine. The workflow is designed to build stereochemical complexity in a controlled manner, with clear checkpoints for purification and analysis.
Figure 1. High-level experimental workflow for the asymmetric synthesis of chiral amines.
Detailed Experimental Protocols
Disclaimer: These protocols involve the use of hazardous materials, including pyrophoric reagents (n-BuLi) and volatile organic solvents. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Imine (Representative Example)
This protocol describes the synthesis of the chiral imine from 3,4-dimethoxybenzaldehyde.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol, 1.0 equiv.) and (R)-tert-butanesulfinamide (1.33 g, 11.0 mmol, 1.1 equiv.).
-
Solvent and Catalyst: Add anhydrous tetrahydrofuran (THF, 50 mL). To this solution, add titanium(IV) ethoxide (4.56 g, 20.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Reaction: Stir the resulting mixture at 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove titanium salts. Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
Protocol 2: Diastereoselective Addition of this compound
This is the key bond-forming step where stereochemistry is set.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve this compound (4.18 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (80 mL).
-
Deprotonation (Causality): Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation. Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv.) dropwise over 10 minutes. Stir the resulting deep red solution at -78 °C for 30 minutes to ensure complete formation of the lithiated nucleophile.
-
Addition (Causality): In a separate flame-dried flask, dissolve the chiral N-sulfinyl imine (10.0 mmol, 1.0 equiv.) from Protocol 1 in anhydrous THF (20 mL). Cool this solution to -78 °C. Transfer the imine solution to the pre-formed lithiated reagent solution via cannula. The slow addition to the cold, stirring nucleophile solution is crucial for maximizing diastereoselectivity by minimizing aggregation and thermal excursions.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor progress by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl (30 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diastereomeric adducts can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.[10][11]
Protocol 3: Auxiliary Cleavage to Yield the Chiral Amine
-
Setup: Dissolve the purified adduct from Protocol 2 (e.g., 8.0 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Add concentrated hydrochloric acid (HCl, 4 mL) and stir the mixture at room temperature for 1-2 hours. The isocyano group and the sulfinamide auxiliary are cleaved under these conditions.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the residue with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove the chiral auxiliary byproduct.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 2 M NaOH. Extract the free amine product with dichloromethane (DCM, 3 x 40 mL).
-
Final Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched chiral amine.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in this reaction is rationalized by a chelated six-membered, chair-like transition state. The lithium cation is proposed to coordinate to both the nitrogen atom of the imine and the oxygen atom of the sulfinyl group. To minimize steric repulsion, the bulky tert-butyl group occupies a pseudo-equatorial position, while the aryl group of the imine resides in a pseudo-axial orientation. This arrangement leaves the Re face of the imine sterically accessible for the incoming nucleophile to attack, leading preferentially to a single diastereomer.
Figure 2. Conceptual model for diastereoselection. The chiral auxiliary creates a sterically biased environment, forcing the nucleophile to approach from one specific trajectory.
Characterization and Data Analysis
Accurate determination of stereochemical purity is paramount. Two distinct analyses are required.
Determination of Diastereomeric Ratio (d.r.)
The d.r. should be determined on the crude or purified adduct mixture before cleavage of the auxiliary.
-
Method: ¹H NMR Spectroscopy.
-
Procedure: Acquire a high-resolution ¹H NMR spectrum of the sample. Identify a set of well-resolved signals corresponding to protons that are unique to each diastereomer (e.g., the methine proton adjacent to the nitrogen). Carefully integrate these distinct signals. The ratio of the integration values directly corresponds to the diastereomeric ratio.[10]
Determination of Enantiomeric Excess (e.e.)
The e.e. must be determined on the final amine product after cleavage of the auxiliary.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).[12][13]
-
Procedure: Develop a separation method using a suitable chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The mobile phase (typically a mixture of hexanes and isopropanol) may need to be optimized. Inject an authentic racemic sample of the final amine to determine the retention times of both enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the areas of the two enantiomer peaks (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100 .[13]
Table 1: Representative Data and Troubleshooting
| Entry | Aldehyde (ArCHO) | Base/Temp. | Yield (%) | d.r. | Common Issue | Proposed Solution |
| 1 | 4-MeO-C₆H₄CHO | n-BuLi / -78 °C | 85 | 95:5 | - | - |
| 2 | 2-Naphthyl-CHO | n-BuLi / -78 °C | 81 | 96:4 | - | - |
| 3 | Cyclohexanecarboxaldehyde | n-BuLi / -78 °C | 75 | 92:8 | - | - |
| 4 | 4-MeO-C₆H₄CHO | LDA / -78 °C | 82 | 94:6 | Low yield or incomplete reaction | Ensure slow addition of base and imine; check titer of n-BuLi; ensure anhydrous conditions. |
| 5 | 4-MeO-C₆H₄CHO | n-BuLi / -40 °C | 78 | 80:20 | Low diastereoselectivity | Maintain reaction temperature strictly at -78 °C; use a non-coordinating solvent like THF. |
| 6 | 3,4-(MeO)₂-C₆H₃CHO | n-BuLi / -78 °C | - | - | Difficulty purifying final amine after cleavage | Perform a final acid/base extraction carefully; consider derivatization (e.g., Boc protection) before chromatography. |
Conclusion
The protocol described provides a robust and highly diastereoselective method for synthesizing valuable enantioenriched α-substituted 3-bromobenzylamines. By understanding the distinct roles of the chiral N-tert-butanesulfinamide auxiliary and the versatile this compound reagent, researchers can effectively control the stereochemical outcome of the key carbon-carbon bond-forming reaction. The causality-driven explanations for critical process parameters, coupled with detailed analytical procedures, equip scientists with the necessary tools to successfully implement and adapt this methodology for the synthesis of complex molecular targets in pharmaceutical and materials science research.
References
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
Nikpassand, M., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances. Retrieved from [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]
-
Doemling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. Retrieved from [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]
-
Chen, J., et al. (2016). Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with α-Bromo Carbonyl Compounds. ResearchGate. Retrieved from [Link]
-
Ghosh, A. K., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Retrieved from [Link]
-
Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Mandal, P. K. (2016). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Martínez, A., et al. (2022). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. MDPI. Retrieved from [Link]
-
Sawamura, M., et al. (1994). The asymmetric aldol reaction of tosylmethyl isocyanide and aldehydes catalyzed by chiral silver(I) complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? Retrieved from [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Retrieved from [Link]
-
PubMed. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). TosMIC. Retrieved from [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chemistry.williams.edu [chemistry.williams.edu]
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- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Van Leusen Synthesis with Substituted TosMIC
Welcome to the Technical Support Center for the Van Leusen imidazole synthesis, with a specialized focus on the use of substituted p-toluenesulfonylmethyl isocyanide (TosMIC) reagents. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges that can arise when employing substituted TosMIC derivatives, ensuring both scientific rigor and practical, field-tested advice.
Introduction to the Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the imidazole ring system from an aldimine and TosMIC.[1][2] The reaction's three-component variation, where the aldimine is formed in situ, further enhances its utility.[1][2] The introduction of substituents on the α-carbon of the TosMIC reagent has significantly broadened the scope of this reaction, allowing for the synthesis of a diverse array of polysubstituted imidazoles.[1][3] However, these substitutions also introduce new challenges and potential side reactions that require careful consideration and control.
This guide is structured to provide you with a comprehensive understanding of the potential pitfalls and how to navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Van Leusen imidazole synthesis?
The reaction proceeds via a [3+2] cycloaddition.[1] The process begins with the deprotonation of the acidic α-carbon of the TosMIC reagent by a base to form a carbanion. This carbanion then attacks the electrophilic carbon of the aldimine. Subsequent intramolecular cyclization leads to a 4-tosyl-2-imidazoline intermediate. The final step is the elimination of p-toluenesulfinic acid, which drives the aromatization to the desired imidazole product.[4]
Q2: How do α-substituents on the TosMIC reagent affect the reaction?
Substituents on the α-carbon of TosMIC directly influence the reaction in several ways:
-
Steric Hindrance: Bulky substituents can impede the approach of the TosMIC carbanion to the aldimine, potentially slowing down the reaction rate and, in some cases, favoring alternative reaction pathways.
-
Electronic Effects: The electronic nature of the substituent alters the acidity of the α-proton and the nucleophilicity of the resulting carbanion. Electron-withdrawing groups can increase the acidity, facilitating deprotonation, while electron-donating groups can enhance the nucleophilicity of the carbanion.
Q3: What is the most common side reaction, and how can I minimize it?
The most prevalent side reaction is the formation of an oxazole instead of an imidazole.[1][2] This occurs when the TosMIC reagent reacts with the aldehyde component before the imine is completely formed. To minimize oxazole formation, it is crucial to ensure the complete formation of the aldimine before the addition of the TosMIC reagent. This can be achieved by pre-forming the imine in a separate step or by carefully controlling the reaction conditions in the one-pot procedure.
Q4: Can the water generated during in situ imine formation interfere with the reaction?
Generally, the water produced during the in situ formation of the aldimine does not significantly interfere with the subsequent cycloaddition.[1][2] Therefore, the addition of drying agents is typically not necessary.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the Van Leusen synthesis with substituted TosMIC, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low to No Imidazole Yield | 1. Inefficient Imine Formation: The equilibrium may not favor the imine, especially with less reactive aldehydes or amines. 2. Decomposition of Substituted TosMIC: Some substituted TosMIC reagents can be unstable under strongly basic conditions. 3. Steric Hindrance: A bulky substituent on the TosMIC or the imine may be preventing the reaction. | 1. Pre-form the imine before adding the TosMIC reagent. This can be done by stirring the aldehyde and amine together at room temperature for 30-60 minutes. 2. Use a milder base (e.g., K₂CO₃ instead of NaH or t-BuOK).[4] Consider running the reaction at a lower temperature to minimize decomposition. 3. Increase the reaction time and/or temperature. If the issue persists, a less sterically hindered TosMIC derivative or reaction partner may be necessary. |
| Significant Oxazole Byproduct Formation | 1. Reaction of TosMIC with Aldehyde: This is the most common cause, occurring when the imine is not fully formed before the TosMIC is added in a one-pot synthesis.[1][2] 2. Reaction Conditions: Certain solvent and base combinations may favor the oxazole pathway. | 1. As with low yield, pre-forming the imine is the most effective solution. 2. If a one-pot procedure is necessary, add the TosMIC reagent slowly and at a low temperature to allow the imine formation to compete effectively. 3. Empirically determine the optimal solvent and base combination. A less nucleophilic base might be advantageous. |
| Formation of Unidentified Byproducts | 1. Side Reactions of the Imine: The aldimine itself may undergo side reactions under the reaction conditions, especially if it is unstable. 2. Complex Rearrangements: In some cases, the imidazoline intermediate can undergo rearrangements.[3] | 1. Ensure the purity of the starting aldehyde and amine. Analyze the reaction mixture by TLC or LC-MS before the addition of TosMIC to confirm imine formation and stability. 2. Altering the reaction temperature or solvent polarity may disfavor rearrangement pathways. |
| Difficulty in Product Purification | 1. Residual p-Toluenesulfinic Acid: This byproduct can sometimes co-elute with the desired imidazole. 2. Similar Polarity of Products and Byproducts: The desired imidazole and any oxazole byproduct may have very similar polarities, making chromatographic separation challenging. | 1. An aqueous basic wash (e.g., with dilute NaHCO₃ solution) during the workup can help remove the acidic byproduct. 2. Optimize your chromatography conditions. A change in the solvent system or the use of a different stationary phase may be necessary. In some cases, recrystallization can be an effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for the Van Leusen Three-Component Synthesis of a 1,4,5-Trisubstituted Imidazole
-
To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., DMF or a protic solvent like methanol) is added the primary amine (1.0 - 1.2 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the in situ formation of the aldimine.
-
The substituted TosMIC reagent (1.0 - 1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) are then added to the reaction mixture.[4]
-
The reaction is stirred at room temperature or heated to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.
Protocol 2: Troubleshooting Oxazole Formation - Pre-formation of the Imine
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 - 1.2 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.
-
In a separate flask, dissolve the substituted TosMIC reagent (1.0 - 1.1 eq) in the same anhydrous solvent.
-
Add a suitable base (e.g., NaH or t-BuOK, 1.1 eq) to the TosMIC solution at 0°C and stir for 15-30 minutes to form the carbanion.
-
Slowly add the pre-formed imine solution to the TosMIC carbanion solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Mechanistic Insights into Side Reactions
A deeper understanding of the competing reaction pathways is crucial for effective troubleshooting.
Imidazole vs. Oxazole Formation
The key branch point in the reaction is the initial nucleophilic attack of the deprotonated TosMIC.
-
Desired Pathway (Imidazole): The TosMIC carbanion attacks the imine, which is generally more electrophilic than the starting aldehyde.
-
Side Reaction (Oxazole): If a significant concentration of the aldehyde remains, the TosMIC carbanion can attack the aldehyde carbonyl. The resulting intermediate can then cyclize to form an oxazoline, which eliminates p-toluenesulfinic acid to yield the oxazole.[1][2]
The relative rates of these two competing reactions are influenced by:
-
Concentration of Reactants: Ensuring a high concentration of the imine relative to the aldehyde is paramount.
-
Steric and Electronic Factors: A highly electrophilic aldehyde or a sterically hindered imine can shift the balance towards oxazole formation. Similarly, the nature of the substituent on the TosMIC reagent can influence its reactivity towards the aldehyde versus the imine.
Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the outcome of the Van Leusen synthesis with substituted TosMIC reagents. Note that these are general trends, and optimal conditions should be determined empirically for each specific substrate combination.
| Parameter | Variation | Effect on Imidazole Yield | Effect on Side Reactions | Recommendation |
| Base | Strong, non-nucleophilic (e.g., NaH, t-BuOK) | Generally high yields | Can promote decomposition of sensitive TosMIC derivatives | Use with robust substrates and at low temperatures.[4] |
| Weak, nucleophilic (e.g., K₂CO₃) | Moderate to high yields | Generally lower rates of side reactions | A good starting point for sensitive substrates.[4] | |
| Solvent | Aprotic (e.g., THF, DMF) | Good for dissolving reagents | DMF can be difficult to remove | THF is a good general choice; DMF can be effective but requires careful purification.[4] |
| Protic (e.g., MeOH, EtOH) | Can be effective | May participate in side reactions | Useful in some cases, particularly with certain base combinations.[4] | |
| Temperature | Low (0°C to RT) | Slower reaction rates | Minimizes decomposition and some side reactions | Recommended for initial trials and with sensitive substrates. |
| High (Reflux) | Faster reaction rates | Can increase the rate of side reactions and decomposition | Useful for sterically hindered substrates, but monitor carefully for byproduct formation. | |
| Substituent on TosMIC | Electron-withdrawing | Increases α-proton acidity | May stabilize the carbanion, potentially reducing side reactions | May require milder basic conditions. |
| Electron-donating | Decreases α-proton acidity | May increase carbanion nucleophilicity, potentially increasing reactivity | May require a stronger base for efficient deprotonation. | |
| Sterically bulky | May decrease reaction rate | Can favor reaction with less hindered partners (e.g., aldehyde over a bulky imine) | May require longer reaction times or higher temperatures. |
Conclusion
The Van Leusen synthesis using substituted TosMIC reagents is a powerful and versatile method for the preparation of complex imidazole derivatives. By understanding the underlying mechanisms and potential side reactions, and by systematically troubleshooting common issues, researchers can effectively harness the full potential of this important transformation. This guide provides a foundation for this understanding, empowering you to optimize your synthetic strategies and achieve your research goals.
References
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (2023). Van Leusen reaction. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 27, 2026, from [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved January 27, 2026, from [Link]
- Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159.
-
Shaikh, A. A., & Ghorpade, R. P. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1164. [Link]
- Baumann, M., et al. (2024). Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved January 27, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Improving regioselectivity in cycloaddition reactions of 1-Bromo-3-(isocyano(tosyl)methyl)benzene
Technical Support Center: 1-Bromo-3-(isocyano(tosyl)methyl)benzene
Welcome to the technical support center for researchers utilizing this compound in cycloaddition reactions. This guide is designed to provide in-depth, field-proven insights into optimizing your experiments, with a special focus on achieving high regioselectivity. The principles discussed are derived from the extensive chemistry of p-toluenesulfonylmethyl isocyanide (TosMIC) and related α-acidic isocyanides, tailored to the specific electronic and steric profile of your compound.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound in the context of cycloaddition chemistry.
Q1: What is the reactive nature of this compound in cycloaddition reactions?
A1: Your molecule, this compound, is a specialized derivative of TosMIC. Its reactivity is primarily centered around the isocyano(tosyl)methyl group, which serves as a versatile 1,3-dipole precursor.[1][2] The key features are:
-
α-Acidic Proton: The proton on the carbon between the isocyanide and tosyl groups is acidic. Upon deprotonation with a suitable base (e.g., KOH, K₂CO₃, Cs₂CO₃), it forms a stabilized carbanion.[1][3]
-
1,3-Dipole Formation: This carbanion acts as a synthetic equivalent of a 1,3-dipole, making it an ideal component for [3+2] cycloaddition reactions to form five-membered heterocyclic rings like pyrroles.[1][3]
-
Tosyl as a Leaving Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, which facilitates the final aromatization step after the initial cycloaddition to yield stable heterocyclic products.[2]
Q2: How do the bromo and meta-substituents on the benzene ring affect the reaction?
A2: The substituents on the aryl ring, while not directly part of the cycloaddition, exert significant electronic and steric influences:
-
Bromine Atom: As an electron-withdrawing group (via induction) and a moderately deactivating ortho-para director, the bromine atom reduces the electron density of the benzene ring. This effect is electronically distant from the reacting isocyanide center and is unlikely to dramatically alter the fundamental reactivity of the 1,3-dipole. Its primary role will be as a synthetic handle for subsequent cross-coupling reactions on the final product.
-
Meta-Substitution Pattern: The 1,3-substitution pattern places the bulky bromo group away from the reaction center, minimizing direct steric hindrance during the approach of the dipolarophile. This is advantageous compared to an ortho-substituted analogue.
Q3: What primarily governs regioselectivity in cycloadditions with this reagent?
A3: Regioselectivity—the preferential formation of one constitutional isomer over another—is dictated by a combination of electronic and steric factors that stabilize one transition state (TS) over the other.[4][5] For 1,3-dipolar cycloadditions, this is often explained by Frontier Molecular Orbital (FMO) theory.[4] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the alignment that maximizes the interaction between the orbitals with the largest coefficients.[4][5] External factors like catalysts, solvent polarity, and temperature can modulate the energies of these transition states, providing powerful tools for controlling the outcome.[6][7]
Part 2: Troubleshooting Guide for Poor Regioselectivity
This guide provides a systematic approach to diagnosing and solving issues with regioselectivity in your cycloaddition experiments.
Problem: My reaction yields a mixture of regioisomers with low selectivity (e.g., 1:1 to 3:1 ratio).
This is a common challenge indicating that the energy difference between the two competing cycloaddition transition states is minimal under your current reaction conditions. The goal of optimization is to increase this energy gap.
Logical Workflow for Troubleshooting Regioselectivity
The following diagram outlines a systematic workflow for addressing poor regioselectivity.
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Detailed Troubleshooting Strategies
Strategy 1: Temperature Control
-
Causality: Competing reaction pathways often have different activation energies. According to the Arrhenius equation, the rate of the reaction with the higher activation energy is more sensitive to temperature changes. By lowering the temperature, you can favor the pathway with the lower activation energy, often leading to higher selectivity.
-
Actionable Advice:
-
If your reaction is running at room temperature or elevated temperatures, first attempt to run it at 0 °C.
-
If selectivity improves but the reaction is too slow, try temperatures between -20 °C and -78 °C (dry ice/acetone bath).
-
Be aware that significantly lowering the temperature may require longer reaction times and can sometimes favor different reaction pathways altogether.[8][9]
-
Strategy 2: Solvent Optimization
-
Causality: The polarity of the solvent can differentially stabilize the reactants and the transition states.[7] A more polar transition state will be further stabilized by a more polar solvent, lowering its activation energy. While some 1,3-dipolar cycloadditions show little solvent effect[10], others can even switch from a concerted to a stepwise mechanism in polar solvents, which can drastically alter the regiochemical outcome.[11]
-
Actionable Advice:
-
Screen a Range of Solvents: Create a systematic screen of solvents with varying polarities.
-
Monitor Results: Analyze the regioisomeric ratio in each solvent to identify a trend. Sometimes, non-polar solvents may give the best results by minimizing interactions that could stabilize an undesired transition state. Conversely, polar aprotic solvents may be beneficial.[12] Using "green" solvents like water or deep eutectic solvents can also surprisingly enhance rates and selectivity.[13]
-
| Solvent | Dielectric Constant (ε) | Potential Influence on Regioselectivity |
| Dioxane | 2.2 | Non-polar, less interaction with TS. Good starting point. |
| Toluene | 2.4 | Non-polar aromatic, may engage in π-stacking interactions. |
| Tetrahydrofuran (THF) | 7.5 | Moderately polar, common for organometallic reactions.[6] |
| Dichloromethane (DCM) | 9.1 | Moderately polar, often used for cycloadditions. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can stabilize polar/zwitterionic TS.[3] |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Highly polar aprotic, can significantly alter TS energies.[1][10] |
Strategy 3: Catalyst Screening
-
Causality: This is often the most powerful method for controlling regioselectivity. A catalyst (typically a Lewis acid or transition metal) can coordinate to either the 1,3-dipole precursor or the dipolarophile. This coordination alters the molecule's electronic structure (i.e., the energies and coefficients of its frontier orbitals) and can create steric bulk that blocks one face or orientation of attack, thereby directing the reaction down a single pathway.
-
Actionable Advice:
-
Metal-Catalyzed Reactions: For isocyanide cycloadditions, different metal salts can lead to opposite regioisomers. For example, in the reaction of isocyanides with aryl diazonium salts, Ag(I) catalysts favor the 1,3-disubstituted product, while Cu(II) catalysts yield the 1,5-disubstituted regioisomer.[6] This highlights the profound impact of catalyst choice.
-
Lewis Acids: A Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, ZnCl₂) can coordinate to a carbonyl or other Lewis basic site on the dipolarophile, lowering its LUMO energy and potentially amplifying the electronic bias that governs regioselectivity.
-
Chiral Catalysts: For asymmetric synthesis, chiral phosphoric acids or metal-ligand complexes can be employed to control both regioselectivity and enantioselectivity.[14]
-
| Catalyst Type | Example(s) | Mechanism of Action & Expected Outcome | Reference |
| Silver (I) Salts | Ag₂CO₃, AgOAc | Can coordinate to the isocyanide or dipolarophile, promoting a specific regiochemical pathway. | [6] |
| Copper (II) Salts | Cu(OAc)₂, Cu(OTf)₂ | Often promotes the opposite regioisomer compared to silver salts through a different coordination mechanism. | [6] |
| Common Lewis Acids | BF₃·OEt₂, ZnCl₂ | Coordinates to the dipolarophile, lowering its LUMO energy and enhancing electronic control. | [15] |
| Chiral Catalysts | Chiral Phosphoric Acids | Can induce high levels of regioselectivity and enantioselectivity through hydrogen bonding and steric directing effects. | [14] |
Part 3: Experimental Protocols
Detailed Protocol: Catalyst Screening for Improved Regioselectivity
This protocol outlines a parallel screening experiment to efficiently test the effect of different catalysts on your cycloaddition reaction.
Objective: To identify a catalyst that improves the regioisomeric ratio of the cycloaddition between this compound and a selected dipolarophile.
Materials:
-
This compound (Dipole Precursor)
-
Your chosen dipolarophile (e.g., an activated alkene or alkyne)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Catalyst set (e.g., Ag₂CO₃, Cu(OAc)₂, Sc(OTf)₃, ZnCl₂)
-
Array of reaction vials with stir bars, under an inert atmosphere (N₂ or Ar)
-
Standard workup and analysis equipment (TLC, LC-MS, NMR)
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of your dipolarophile in the chosen anhydrous solvent. Prepare a separate stock solution of this compound.
-
Reaction Setup:
-
To each of 5 labeled reaction vials, add the base (e.g., 1.5 equivalents).
-
To vial 1 (control), add only the solvent.
-
To vials 2-5, add a catalytic amount (e.g., 10 mol%) of each catalyst to be tested (one catalyst per vial).
-
-
Initiation:
-
Add the dipolarophile stock solution (1.0 equivalent) to each vial.
-
Stir the mixtures at the desired temperature (start with 0 °C or room temperature).
-
Add the this compound stock solution (1.2 equivalents) to each vial to start the reaction.
-
-
Monitoring: Monitor the progress of each reaction by TLC or by taking small aliquots for LC-MS analysis at regular intervals (e.g., 1 hr, 4 hr, 12 hr). Note the consumption of starting material and the ratio of the two product regioisomers.
-
Workup: Once the control reaction reaches completion (or after a set time, e.g., 24 hours), quench all reactions by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the final regioisomeric ratio for each reaction using ¹H NMR spectroscopy by integrating well-resolved peaks corresponding to each isomer. Confirm product identity via mass spectrometry.
References
- Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes. MDPI.
- [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. National Institutes of Health.
- Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Publishing.
- Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. ResearchGate.
- The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.
- 1,3-Dipolar cycloaddition. Wikipedia.
- [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Chemistry Portal.
- In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. ACS Publications.
- Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry.
- Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes. ResearchGate.
- Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
- Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. PMC.
- Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
Sources
- 1. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of the isocyanide functional group during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the Isocyanide Functional Group During Workup
As a Senior Application Scientist, I've frequently collaborated with teams who leverage the unique reactivity of the isocyanide functional group, particularly in powerful multicomponent reactions like the Ugi and Passerini reactions[1][2]. However, the very reactivity that makes isocyanides valuable also renders them susceptible to decomposition, especially during the critical workup and purification stages. Lost yield at this final step is a common and frustrating issue.
This guide is designed to move beyond simple protocols and delve into the causality behind experimental choices. It provides a self-validating framework for troubleshooting and optimizing your workup procedures to preserve the integrity of your isocyanide-containing molecules.
Frequently Asked Questions (FAQs): The Fundamentals of Isocyanide Stability
This section addresses the core principles governing the stability of the isocyanide functional group.
Q1: What is isocyanide hydrolysis, and why is it a problem?
A1: Isocyanide hydrolysis is a chemical reaction where the isocyanide functional group (R-N≡C) reacts with water, in the presence of acid, to form the corresponding N-substituted formamide (R-NH-C(O)H)[1]. This is a significant issue because it converts your desired, reactive isocyanide into a much more stable and less synthetically useful amide, leading to reduced yields and purification challenges. This reaction is often used deliberately to destroy the potent, unpleasant odors associated with volatile isocyanides[1][3].
Q2: Why are isocyanides highly sensitive to acidic conditions but generally stable under basic conditions?
A2: The difference in stability lies in the mechanism of hydrolysis.
-
Under acidic conditions: The terminal carbon of the isocyanide is nucleophilic, but the nitrogen atom can be protonated by an acid. This protonation activates the carbon atom toward nucleophilic attack by water. The entire process is an acid-catalyzed hydrolysis. Some isocyanides can also polymerize in the presence of Lewis and Brønsted acids[1].
-
Under basic conditions: Isocyanides are generally stable in the presence of strong bases[1]. The negatively charged carbon atom of the isocyanide (R−+N≡C:−) repels the hydroxide ion (OH−), which is the primary nucleophile in a basic aqueous solution[4]. This repulsion prevents the initial step of hydrolysis from occurring. In fact, many isocyanide synthesis methods are performed under strongly basic conditions[1].
Q3: What are the common signs of isocyanide decomposition during my workup?
A3: The primary indicator is a lower-than-expected yield of your final product. Spectroscopic analysis of your crude product mixture can provide more direct evidence. Look for:
-
¹H NMR: The appearance of a new peak in the formyl region (~8.0-8.5 ppm) and a corresponding N-H peak, characteristic of the formamide byproduct.
-
IR Spectroscopy: The disappearance of the sharp, strong isocyanide stretch (ν(N≡C)) typically found around 2150-2100 cm⁻¹ and the appearance of a strong amide C=O stretch around 1650-1680 cm⁻¹.
-
TLC Analysis: The emergence of a new, often more polar spot corresponding to the formamide.
Mechanism Spotlight: Acid-Catalyzed Hydrolysis
Understanding the pathway of decomposition is critical to preventing it. The diagram below illustrates the step-by-step mechanism of acid-catalyzed isocyanide hydrolysis.
Caption: Acid-catalyzed hydrolysis of an isocyanide to a formamide.
Troubleshooting Guide: Common Workup Scenarios
This section provides direct answers to specific problems you might encounter during your experiments.
Q4: My reaction was run under acidic conditions (e.g., Ugi reaction). How can I perform the workup without destroying my product?
A4: This is a classic challenge. The key is to neutralize the acid carefully and establish a basic environment before extensive contact with water.
-
The Problem: Directly adding your acidic reaction mixture to a large volume of water or a weak base like saturated sodium bicarbonate can create a transiently acidic aqueous environment, which is sufficient to cause significant hydrolysis.
-
The Solution: Reverse Quench into a Strong Base.
-
Prepare a cold (0 °C) aqueous solution of a strong, non-nucleophilic base. A 1-2 M solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is ideal. Avoid sodium hydroxide if your molecule contains other base-sensitive groups (e.g., esters).
-
Slowly add your acidic organic reaction mixture to the vigorously stirred, cold basic solution.
-
This method ensures that each drop of the acidic mixture is immediately neutralized and brought into a protective basic environment, minimizing the time spent under hydrolytic conditions.
-
After the quench, proceed with your standard extraction protocol.
-
Q5: I'm using a basic wash, but my yields are still poor. What's going wrong?
A5: This often points to insufficient buffering capacity or cross-contamination.
-
Causality Check 1: Is your wash actually basic? A common mistake is to use a single wash with a weak base (e.g., NaHCO₃) to neutralize a significant amount of acid. The bicarbonate can be fully consumed, leading to a neutral or even slightly acidic aqueous phase.
-
Self-Validation Protocol: After your basic wash and separation, test the pH of the aqueous layer using litmus paper or a pH strip[5]. It must be distinctly basic (pH > 8). If it is not, you need to perform additional washes with a fresh portion of the basic solution until the aqueous phase remains basic[5].
-
-
Causality Check 2: Are you using acidic drying agents? Some drying agents can be slightly acidic. While uncommon, it's a possibility. Anhydrous Na₂SO₄ or MgSO₄ are generally considered neutral and safe for this purpose[5].
-
Causality Check 3: Is your next step acidic? If you proceed directly to silica gel chromatography, the inherent acidity of standard silica gel can cause hydrolysis on the column. This is a major source of yield loss[6]. See Q7 for the solution.
Q6: My isocyanide product is polar/water-soluble, and I can't use a standard liquid-liquid extraction. What are my options?
A6: This situation requires avoiding an aqueous workup altogether. A non-aqueous or "dry" workup is the method of choice. This approach has been shown to increase yields and purity, especially for sensitive isocyanides[6].
-
The Principle: Instead of quenching with an aqueous solution, you quench the reaction with a solid or gaseous reagent and then remove the resulting solids by filtration.
-
Experimental Protocol: Non-Aqueous Workup
-
If your reaction contains excess dehydrating agents (e.g., POCl₃), these must be quenched first. A method described by Dömling and coworkers involves adding the reaction mixture to a slurry of a solid base like powdered K₂CO₃ in an appropriate solvent (e.g., Dichloromethane)[6].
-
Alternatively, for other reagents, you can concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the crude residue in a non-polar organic solvent (e.g., diethyl ether, hexane, or a mixture).
-
The desired product should dissolve, while inorganic salts and polar byproducts precipitate.
-
Filter the mixture through a pad of Celite® or a short plug of neutral alumina to remove the solids.
-
Wash the filter cake with more of the non-polar solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain your crude product.
-
Q7: I've successfully isolated my crude isocyanide, but I lose it during silica gel chromatography. How can I purify it safely?
A7: Standard silica gel is acidic (pH ≈ 4-5) and is a common culprit for isocyanide decomposition[6]. You must neutralize the stationary phase before use.
-
The Solution: Deactivated/Neutralized Silica Gel
-
Prepare a slurry of your silica gel in the desired eluent system (e.g., Hexane/Ethyl Acetate).
-
Add 1-2% (v/v) of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the slurry.
-
Stir the slurry for 15-20 minutes to allow the base to neutralize the acidic sites on the silica surface.
-
Pack your column with this neutralized slurry as you normally would.
-
Crucially, also include 1-2% of the same amine base in your mobile phase (eluent) to ensure the column remains basic throughout the purification process.
-
This technique effectively prevents on-column hydrolysis and significantly improves recovery of the purified isocyanide.
-
Decision-Making Workflow for Isocyanide Workup
The following flowchart provides a logical path to selecting the optimal workup and purification strategy.
Caption: Decision workflow for selecting an appropriate workup strategy.
Summary of Recommended Workup Conditions
The table below summarizes the key strategies for preserving your isocyanide product.
| Scenario | Challenge | Recommended Solution | Key Validation Step |
| Acidic Reaction | Hydrolysis upon quenching | Reverse quench into cold, strong aqueous base (e.g., K₂CO₃) | Ensure final aqueous phase is pH > 8 |
| Neutral/Basic Reaction | Accidental acidification | Standard wash with aqueous base (e.g., NaHCO₃, K₂CO₃) | Confirm pH of aqueous layer is basic |
| Polar/Water-Soluble Product | Inability to perform extraction | Non-aqueous workup (filtration through Celite®/Alumina) | Complete removal of inorganic salts |
| Chromatography | On-column decomposition | Use silica gel neutralized with 1-2% triethylamine | Add 1-2% triethylamine to the eluent |
References
-
Wikipedia. Isocyanide. [Link]
-
Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6986-6992. DOI:10.1039/D0GC02722G. [Link]
-
Chemistry : The Mystery of Molecules. (2019). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. YouTube. [Link]
-
D'Ambrosio, N., et al. (2022). Isocyanide chemistry enabled by continuous flow technology. RSC Publishing. [Link]
-
Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?[Link]
-
Quora. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition?[Link]
-
Merlic, C. A., et al. Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
Frontier, A. How To Run A Reaction: The Workup. University of Rochester Chemistry. [Link]
Sources
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of 1-Bromo-3-(isocyano(tosyl)methyl)benzene Reaction Products
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic signatures of 1-Bromo-3-(isocyano(tosyl)methyl)benzene and its transformation into complex molecular scaffolds via the Passerini and Ugi multicomponent reactions. As a versatile building block, understanding its spectral characteristics is paramount for unambiguous product identification and reaction monitoring. This document is intended for researchers, scientists, and professionals in drug development who utilize multicomponent reactions in their synthetic workflows.
The Core Reagent: this compound
This compound is a bifunctional reagent possessing both a reactive isocyanide and a tosyl group, making it a valuable component in organic synthesis. The presence of the electron-withdrawing bromine atom on the phenyl ring further influences its reactivity and provides a distinct spectroscopic handle.
Predicted ¹H and ¹³C NMR Spectral Analysis
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| Tosyl-CH₃ | ~2.45 (s, 3H) | ~21.7 |
| -CH(NC)Ts | ~5.50 (s, 1H) | ~70.0 |
| Aromatic-H (Tosyl) | ~7.38 (d, J = 8.0 Hz, 2H), ~7.80 (d, J = 8.0 Hz, 2H) | ~128.5, ~130.0, ~134.0, ~145.5 |
| Aromatic-H (Bromophenyl) | ~7.30-7.70 (m, 4H) | ~123.0 (C-Br), ~129.0, ~130.5, ~132.0, ~134.0, ~136.0 |
| Isocyanide (-N≡C) | - | ~165.0 |
Causality behind Predictions: The chemical shifts are extrapolated from the azido-bromo analogue. The singlet for the benzylic proton (-CH(NC)Ts) is expected due to the absence of adjacent protons. The tosyl group's aromatic protons will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The bromophenyl protons will present as a more complex multiplet. In the ¹³C NMR, the isocyanide carbon is predicted to be significantly downfield, a characteristic feature of this functional group.
Multicomponent Reactions: A Comparative Analysis of Passerini and Ugi Products
The true utility of this compound is realized in its application in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecules from simple starting materials.
The Passerini Reaction: Formation of α-Acyloxy Amides
The Passerini three-component reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy amide.
Workflow: Passerini Reaction
Caption: Passerini reaction workflow.
Expected Product and NMR Analysis: Reacting this compound with benzaldehyde and acetic acid would yield N-(1-(3-bromophenyl)-1-tosylethyl)-N-(acetoxy)formamide.
Key Spectroscopic Changes:
-
¹H NMR: The disappearance of the benzylic proton singlet around 5.50 ppm and the appearance of a new singlet for the methine proton of the newly formed stereocenter. New signals corresponding to the acyl group (e.g., a singlet around 2.1 ppm for an acetyl group) and the formamide proton will be observed.
-
¹³C NMR: The isocyanide carbon signal (~165.0 ppm) will be absent. New signals for the amide and ester carbonyl carbons will appear in the range of 165-175 ppm.
The Ugi Reaction: Formation of α-Amino Acyl Amides
The Ugi four-component reaction extends the Passerini reaction by including a primary amine, resulting in the formation of an α-amino acyl amide.
Workflow: Ugi Reaction
Caption: Ugi reaction workflow.
Expected Product and NMR Analysis: Using the same reactants as the Passerini example, with the addition of aniline, would yield 2-acetamido-N-(1-(3-bromophenyl)-1-tosylethyl)-2-phenylacetamide.
Key Spectroscopic Changes:
-
¹H NMR: Similar to the Passerini product, the benzylic proton of the starting material will be replaced by a new methine proton signal. Signals for the newly incorporated amine substituent will be present (e.g., aromatic signals for aniline). Two distinct amide N-H protons will likely be observed.
-
¹³C NMR: The isocyanide signal will be absent. Two distinct amide carbonyl signals will be present in the 165-175 ppm region. Signals corresponding to the carbons of the added amine will also be visible.
Comparative Data Summary
Table 2: Comparative Analysis of Predicted Key NMR Signals
| Compound Type | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Starting Isocyanide | ~5.50 (s, 1H, -CH(NC)Ts) | ~70.0 (-CH), ~165.0 (-N≡C) |
| Passerini Product | New methine proton signal, acyl group signals | Two new carbonyls (~165-175), absence of isocyanide signal |
| Ugi Product | New methine proton signal, two amide N-H signals, amine substituent signals | Two new carbonyls (~165-175), absence of isocyanide signal, amine substituent signals |
This comparative table highlights the diagnostic signals that allow for the clear differentiation between the starting material and the products of these two powerful multicomponent reactions.
Experimental Protocols
General Procedure for the Passerini Reaction
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in an appropriate aprotic solvent (e.g., dichloromethane, 5 mL) is added this compound (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for the Ugi Reaction
-
A mixture of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is stirred at room temperature for 30 minutes to pre-form the imine.
-
The carboxylic acid (1.2 mmol) and this compound (1.0 mmol) are then added sequentially.
-
The reaction is stirred at room temperature for 24-72 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed, and the residue is purified by column chromatography.
NMR Sample Preparation
-
Approximately 5-10 mg of the purified product is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are acquired on a 400 MHz or higher field spectrometer.
Conclusion
The strategic use of ¹H and ¹³C NMR spectroscopy is indispensable for the successful execution and analysis of reactions involving this compound. By understanding the predicted spectral signatures of the starting material and the characteristic shifts associated with the formation of α-acyloxy amides and α-amino acyl amides, researchers can confidently identify their target products and distinguish between the outcomes of Passerini and Ugi reactions. This guide provides a foundational framework for the spectroscopic analysis in this area of synthetic chemistry, enabling more efficient and accurate drug discovery and development endeavors.
References
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. [Link]
-
Nickel-Catalyzed Methylation of Aryl Halides/Tosylates with Methyl Tosylate. The Royal Society of Chemistry. [Link]
-
Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. National Institutes of Health. [Link]
-
An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. National Institutes of Health. [Link]
-
A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. [Link]
-
Four Component Passerini Polymerization of Bulky Monomers under High Shear Flow. The Royal Society of Chemistry. [Link]
-
The synthesis and characterization of N-tosyl halodihydroconduramines from corresponding mono-epoxy derivative. Arkivoc. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
Benzene, 1-bromo-3-methyl-. NIST WebBook. [Link]
-
1 H (left) and 13 C (right) NMR of the Passerini product P1. ResearchGate. [Link]
Safety Operating Guide
Comprehensive Disposal and Safety Guide: 1-Bromo-3-(isocyano(tosyl)methyl)benzene
This document provides a detailed protocol for the safe handling, chemical neutralization, and ultimate disposal of 1-Bromo-3-(isocyano(tosyl)methyl)benzene. Synthesizing insights from regulatory standards and established chemical principles, this guide is designed for researchers and drug development professionals to manage this compound responsibly, ensuring both personal safety and environmental protection. The procedures outlined herein are built on a foundation of risk mitigation, chemical reactivity, and validated safety practices.
Core Hazard Analysis
This compound is a multi-functionalized organic compound that does not have an extensive, dedicated safety profile. Therefore, a comprehensive hazard assessment must be derived from its constituent functional groups: the isocyanide, the tosyl group, and the brominated aromatic ring. The primary hazards stem from the isocyanide moiety, which is structurally related to the highly toxic p-Toluenesulfonylmethyl Isocyanide (TosMIC).[1][2]
Causality of Hazards:
-
Isocyanide Group (-N⁺≡C⁻): This functional group is the primary source of acute toxicity. Isocyanides are known for their potent, unpleasant odors and can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Their toxicity is sometimes associated with their metabolic conversion to cyanide, which inhibits cellular respiration.[2]
-
Brominated Aromatic Ring: Halogenated aromatic compounds are often persistent in the environment and can be bioaccumulative.[3][4] High-temperature incineration is typically required for their complete destruction to prevent the release of persistent organic pollutants.[5]
-
Tosyl Group (CH₃C₆H₄SO₂-): The tosyl group itself is generally stable and is not the primary driver of the compound's toxicity.[6][7] However, its presence contributes to the overall molecular properties and waste profile.
A summary of the anticipated hazards, based on the parent compound TosMIC and related structures, is presented below.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[8] |
Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable when handling this compound. All operations must be conducted within a certified chemical fume hood to mitigate inhalation exposure.
| Operation | Body | Hands | Eyes / Face | Respiratory |
| Routine Handling (Small Quantities) | Flame-retardant lab coat | Nitrile or Neoprene gloves (double-gloved recommended)[9][10] | Safety glasses with side shields | Not required if handled exclusively in a fume hood |
| Bulk Transfers & Weighing | Chemical-resistant apron over lab coat | Nitrile or Neoprene gloves (double-gloved)[9][10] | Chemical splash goggles | N95 or higher-rated respirator should be available |
| Spill Cleanup & Decontamination | Disposable chemical-resistant suit (e.g., Tychem®) | Heavy-duty Nitrile or Butyl rubber gloves[9] | Full-face shield over chemical splash goggles | Full-face respirator with organic vapor/acid gas cartridges[9][11] |
Rationale for PPE Selection:
-
Gloves: Nitrile and neoprene provide good resistance to a broad range of organic chemicals.[10] Double-gloving is a prudent measure to protect against undetected pinholes or rapid saturation.
-
Eye/Face Protection: The compound is a serious eye irritant. Goggles are essential for splash protection, with a full-face shield required for larger volumes or spill response where the risk of splashing is higher.
-
Respiratory Protection: The high toxicity upon inhalation necessitates that all work be performed in a fume hood. For emergencies or spill cleanup outside of a hood, a respirator is critical.
Disposal Pathways: A Two-Tiered Approach
The appropriate disposal method depends on the quantity of the waste. The primary goal is the complete destruction of the hazardous functionalities.
Pathway 1: Direct Disposal via Incineration (Bulk Quantities > 5g) This is the standard and required method for bulk quantities of the compound and any grossly contaminated materials (e.g., silica gel, filter paper). The high temperatures of hazardous waste incineration are necessary to ensure the complete destruction of the brominated aromatic ring.
Pathway 2: Chemical Neutralization via Acid Hydrolysis (Residual Quantities < 5g) For trace amounts, such as residues in reaction flasks or on equipment, chemical neutralization is a highly effective method to destroy the toxic isocyanide group prior to disposal. Isocyanides are readily hydrolyzed under acidic conditions to form the corresponding, significantly less toxic, formamides.[12][13]
The Chemistry of Neutralization: The isocyanide functional group is sensitive to acid.[12] In the presence of aqueous acid, it undergoes hydrolysis to produce a primary amine and formic acid, which under the reaction conditions will likely form a formamide.[12][13][14] This reaction effectively eliminates the primary toxicological hazard associated with the isocyanide.
R-N⁺≡C⁻ + 2 H₂O --[H⁺]--> R-NH₂ + HCOOH (Ultimately yielding R-NH-C(O)H)[12]
Standard Operating Procedures (SOPs)
SOP 1: Bulk Waste Collection and Disposal
-
Designate a Waste Container: Use a clearly labeled, wide-mouth glass or polyethylene container designated for "Halogenated Organic Solid Waste."
-
Labeling: The label must include: "Hazardous Waste," "this compound," and the associated hazard pictograms (Toxic, Irritant).
-
Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood.
-
Segregation: Do not mix with other waste streams, particularly acidic or basic waste, to prevent unintended reactions.
-
Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste management provider for high-temperature incineration.
SOP 2: Chemical Neutralization of Residual Waste
This procedure should only be performed by personnel trained in handling reactive chemicals and must be done inside a chemical fume hood.
-
Preparation: To the vessel containing the residual compound, add a suitable solvent such as isopropanol or ethanol to wet the residue.
-
Acidification: Prepare a 2M solution of hydrochloric acid (HCl). Slowly and with stirring, add the 2M HCl solution to the vessel. A significant molar excess of acid and water is required to drive the reaction to completion.
-
Reaction: Gently warm the mixture to 40-50°C for at least 2 hours to ensure complete hydrolysis. The disappearance of the characteristic isocyanide odor is a qualitative indicator of reaction progress, but should not be used as the sole confirmation.
-
Verification (Optional): If analytical capabilities are available, a sample may be taken to confirm the absence of the isocyanide peak via IR spectroscopy (typically ~2150 cm⁻¹).
-
Final Disposal: After cooling, the resulting formamide solution should be neutralized with a base (e.g., sodium bicarbonate) until the pH is between 6 and 8. This neutralized aqueous solution can then be transferred to a designated "Aqueous Hazardous Waste" container for professional disposal.
SOP 3: Spill Management Protocol
-
Evacuate & Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. This protocol is only for small spills (< 5g) that can be managed by trained lab personnel. For larger spills, evacuate the lab and contact your institution's emergency response team.
-
Don PPE: At a minimum, don the PPE specified for spill cleanup, including a full-face respirator, chemical suit, and heavy-duty gloves.[9][11]
-
Containment: Cover the spill with an inert absorbent material like vermiculite or clay-based cat litter, starting from the outside and working inwards to prevent spreading.[15][16] Do not use combustible absorbents like paper towels initially.
-
Neutralization (if safe): Once absorbed, you can cautiously spray the absorbent material with a 2M HCl solution to hydrolyze the isocyanide in situ. Be aware that this may generate heat.
-
Collection: Carefully scoop the absorbed and neutralized material into a heavy-duty plastic bag or a designated solid waste container.[16]
-
Decontamination: Wipe the spill area with a cloth soaked in a detergent solution, followed by a water rinse. Place all cleaning materials into the same waste bag.
-
Disposal: Seal the bag, label it as "Spill Debris containing this compound," and dispose of it via your institution's hazardous waste program.[16]
Disposal and Safety Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
TCI Chemicals. SAFETY DATA SHEET: p-Toluenesulfonylmethyl Isocyanide.
-
G. C. Tron, et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.
-
Wikipedia. Isocyanide.
-
Doubtnut. (2020). HYDROLYSIS OF ISOCYANIDES. YouTube.
-
ABX GmbH. (2012). Material Safety Data Sheet: 2-Bromoethyl tosylate.
-
PubChem. 1-Bromo-3-(isocyanatomethyl)benzene. National Center for Biotechnology Information.
-
Organic Chemistry Portal. p-Toluenesulfonamides.
-
ChemicalBook. (2023). Tosylmethyl isocyanide: applications in organic synthesis and safety.
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
-
The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.
-
Wikipedia. Tosyl group.
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
-
European Chemicals Agency (ECHA). (2023). ECHA identifies certain brominated flame retardants as candidates for restriction.
-
Vedantu. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE.
-
Patsnap Eureka. (2025). Industry Best Practices for Isocyanate Waste Management.
-
Grokipedia. Tosyl group.
-
I. Ugi, et al. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. National Institutes of Health.
-
University of British Columbia. Spill Clean up Procedure. Safety & Risk Services.
-
Acros Organics. SAFETY DATA SHEET: 1-Bromo-3-iodobenzene.
-
Fisher Scientific. SAFETY DATA SHEET: Tosylmethyl isocyanide.
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products.
-
Fisher Scientific. SAFETY DATA SHEET: 3-Bromoanisole.
-
BCA. Safe Use of Di-Isocyanates.
-
Synquest Labs. Safety Data Sheet: 1-Bromo-3-(difluoromethyl)benzene.
-
Cornell Law School. 40 CFR § 721.775 - Brominated aromatic compound (generic name). Legal Information Institute.
-
Synquest Labs. Safety Data Sheet: (1-Bromoethyl)benzene.
-
U.S. Environmental Protection Agency. Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
-
S. A. Sieber, et al. (2023). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Chemical Science.
-
American Chemical Society. Guide for Chemical Spill Response.
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates.
-
Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%.
-
X. Feng, et al. (2026). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. Organic Letters.
-
Chemistry : The Mystery of Molecules. (2019). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. YouTube.
-
European Chemicals Agency (ECHA). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
-
Massachusetts Institute of Technology. Procedure for disposing of hazardous waste.
-
University of St Andrews. Spill procedure: Clean-up guidance.
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
-
AK Scientific, Inc. SAFETY DATA SHEET: Tosylmethyl isocyanide.
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
ISOPA. Personal Protective Equipment - Safe use diisocyanates.
-
Occupational Safety and Health Administration (OSHA). 1910.1028 App B - Substance Technical Guidelines, Benzene.
-
Cornell Law School. 40 CFR § 302.4 - Hazardous substances and reportable quantities. Legal Information Institute.
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Personal protective equipment for handling 1-Bromo-3-(isocyano(tosyl)methyl)benzene
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of 1-Bromo-3-(isocyano(tosyl)methyl)benzene. This document is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. The information herein is synthesized from safety data for structurally analogous compounds, a standard practice for novel research chemicals where a specific Safety Data Sheet (SDS) is not available.
Core Hazard Analysis: A Compound of Multiple Risks
This compound is a complex molecule that presents a combination of hazards derived from its distinct functional groups. A thorough risk assessment is the foundation of safe handling.
-
Isocyanide Group (-N≡C): The primary source of acute toxicity. Isocyanides are notorious for their potent, deeply unpleasant odors and are often toxic by inhalation, ingestion, and dermal contact.[1][2][3][4] They can be metabolized to cyanide in the body, which may lead to symptoms like headache, dizziness, convulsions, and potentially death by inhibiting cellular respiration.[5] Furthermore, isocyanides and related isocyanates are known respiratory sensitizers, meaning initial exposures can lead to severe, asthma-like reactions upon subsequent contact.[6][7]
-
Brominated Aromatic Ring: Halogenated aromatic compounds are often skin and eye irritants and can be harmful if absorbed.[8][9] They require careful handling to prevent direct contact.
-
Tosyl Group (-SO₂C₆H₄CH₃): While the tosyl group itself is relatively stable, the overall molecule, p-Toluenesulfonylmethyl Isocyanide (TosMIC), a close structural analog, is classified as acutely toxic.[1][6]
Based on the data for these analogs, this compound should be treated as a Category 3 Acute Toxin , warranting stringent safety protocols.
Hazard Identification Summary
| Hazard Class | Classification & Statement | Primary Functional Group |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. (H301+H311+H331)[1][3] | Isocyanide, Tosyl |
| Skin Irritation | Causes skin irritation. (H315)[1][7] | Bromobenzene, Isocyanide |
| Eye Irritation | Causes serious eye irritation. (H319)[1][7] | Bromobenzene, Isocyanide |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. (H334)[7] | Isocyanide |
The Hierarchy of Controls: Your Primary Defense
Before selecting Personal Protective Equipment (PPE), you must implement engineering and administrative controls. PPE is the last line of defense.
Engineering Controls: A Non-Negotiable Requirement
All manipulations of this compound, including weighing, transfers, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[4][6] The characteristic vile odor of isocyanides serves as an immediate indicator of containment failure.[4][10] Ensure the fume hood has a verified face velocity (typically 80-120 fpm) and is free of clutter to maintain proper airflow.[11] An eyewash station and safety shower must be immediately accessible.[5][12]
Administrative Controls: Plan Your Work
Your most effective safety tool is foresight. Minimize the quantity of the chemical handled and think through the entire workflow before you begin.[11] Ensure all glassware is clean, dry, and free of defects.[11] Access to the area where the chemical is being used should be limited to authorized and trained personnel only.[13]
Personal Protective Equipment (PPE) Protocol
Given the high acute toxicity and irritant nature of the compound, a comprehensive PPE ensemble is mandatory.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile gloves. [11] | The outer glove absorbs immediate contamination, protecting the inner glove. Nitrile provides good chemical resistance against a range of organic compounds.[12][13] If the outer glove is contaminated, remove both gloves immediately without touching the outer surface of the inner glove, dispose of them, and don a fresh pair.[2][11] |
| Eye Protection | Indirectly vented chemical splash goggles. | Protects against splashes and potential dust from the solid compound.[8][14] Standard safety glasses do not provide an adequate seal against vapors and dust. |
| Face Protection | Face shield (worn over goggles). | Required when there is a significant risk of splash or spray, such as during transfers of solutions or when handling larger quantities.[2][8] |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin on the arms and body from accidental contact. Contaminated lab coats must be removed immediately and decontaminated before reuse.[14][15] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
| Respiratory | Not required if work is performed in a certified fume hood. | The fume hood provides primary respiratory protection. In the event of a significant spill or failure of the fume hood, a self-contained breathing apparatus (SCBA) would be required for emergency response.[12] |
Standard Operating Procedure (SOP) for Handling
This workflow is designed to minimize exposure and ensure containment from storage to reaction.
Step 1: Preparation
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in the table above.
-
Prepare your work area: lay down absorbent bench paper, assemble all necessary glassware, and prepare a waste container for contaminated solids.
-
Prepare a quench solution (see Section 6) and have it ready in the hood.
Step 2: Weighing and Transfer
-
Retrieve the chemical from its designated storage location (recommended: cool, dry, and away from incompatible materials).[3][6][16]
-
Perform all weighing operations inside the fume hood. Use a tared weigh boat or directly weigh into the reaction vessel.
-
Handle the solid with care to minimize dust generation.[2][3]
-
Close the primary container tightly immediately after dispensing.[3]
Step 3: Addition to Reaction
-
Add the compound to the reaction vessel slowly and carefully.
-
If dissolving in a solvent first, add the solvent to the solid within the fume hood.
Step 4: Post-Handling
-
Clean any contaminated spatulas or surfaces with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth in the solid hazardous waste container.
-
Carefully remove PPE, avoiding self-contamination. Dispose of gloves in the designated waste stream.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13] Symptoms may be delayed.[17]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][16] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or hazard information for the compound.[1][2]
-
Small Spill (in fume hood): Cover the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[16][18] Scoop the absorbed material into a designated, labeled waste container. Decontaminate the area with a suitable solution (see Section 6).
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert others and contact your institution's emergency response team. Do not attempt to clean it up without appropriate respiratory protection and training.[18]
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents.
Decontamination and Disposal Plan
Proper disposal is essential to ensure safety and environmental compliance. Isocyanides can be deactivated through hydrolysis, but this should be done cautiously.
Step 1: Decontamination of Equipment
-
Glassware and equipment used in experiments can be decontaminated by rinsing with a 1:10 mixture of concentrated hydrochloric acid and methanol, followed by a standard wash.[4] Perform this rinse inside a fume hood.
Step 2: Neutralization of Unused Material and Spills
-
Caution: Isocyanides can react vigorously with water or strong bases, potentially generating heat and gas (carbon dioxide).[16] All neutralization procedures must be performed slowly, in a fume hood, and in a vessel that is at least 5-10 times larger than the volume of the material to be quenched.
-
A recommended neutralization solution is a mixture of 5% sodium carbonate in water or a solution of 10% isopropyl alcohol and 1% ammonia in water.[11][16]
-
Slowly add the isocyanide-containing waste to the stirring neutralization solution.
-
Allow the mixture to stir for at least 24 hours to ensure complete deactivation. Do not seal the container during this process to allow any generated CO₂ to escape safely.[16][18]
Step 3: Final Disposal
-
After neutralization, the resulting aqueous waste should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
-
Contaminated solid waste (gloves, bench paper, absorbent material) should be collected in a separate, sealed, and labeled container for hazardous waste disposal.
References
-
Guide for handling Isocyanates. (2015). Safe Work Australia. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]
-
Construction hazardous substances: Isocyanates. Health and Safety Executive (HSE). [Link]
-
Isocyanates – A family of chemicals. (2025). Transport Canada. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Shree Vissnu Scientific. [Link]
-
1-Bromo-3-(isocyanatomethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]
-
Bromine Safety Handbook. ICL Group. [Link]
-
METHYL ISOCYANIDE. Organic Syntheses. [Link]
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Bromine Standard Operating Procedure. Tufts University. [Link]
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MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]
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Safety measures for working with isocyanate. (2021). Reddit r/chemistry. [Link]
- Suginome, M., & Ito, Y. (2004). Product Class 7: Isocyanides and Related Compounds. Science of Synthesis, 19, 441-496.
-
What are some safety tips when handling bromine... Reddit r/chemhelp. [Link]
-
Material Safety Data Sheet: 2-Bromoethyl tosylate. (2012). ABX GmbH. [Link]
-
Material Safety Data Sheet: Tosylmethyl Isocyanide, 98%. Cole-Parmer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
